4-Isopropoxy-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is unequivocally one of the most significant structural subunits in the field of drug discovery. ingentaconnect.comnih.gov Its prominence stems from its widespread presence in a vast number of biologically active natural products, such as the essential amino acid tryptophan, and its role as a core component in many synthetic pharmaceuticals. ingentaconnect.comnih.govnih.gov In medicinal chemistry, the indole framework is designated as a "privileged structure," a term for molecular scaffolds capable of binding to a variety of biological receptors with high affinity. ingentaconnect.comresearchgate.net This versatility allows for the development of ligands for diverse targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. ingentaconnect.comresearchgate.net
The unique physicochemical properties of the indole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, enable it to mimic the structure of peptides and bind effectively to proteins. nih.govresearchgate.net This has led to the development of indole-based drugs across a wide spectrum of therapeutic areas. nih.govmdpi.com The structural versatility of the indole scaffold permits the incorporation of various substituents, which can significantly modulate the biological activity of the resulting compounds, leading to the discovery of novel drugs with enhanced efficacy and refined safety profiles. mdpi.com Consequently, researchers are actively engaged in developing inhibitors and therapeutic agents based on this versatile chemical scaffold for diseases ranging from cancer to viral infections. researchgate.netbohrium.com
Overview of the Indole-2-carboxylic Acid Core Structure in Contemporary Research
Within the broad family of indole derivatives, the indole-2-carboxylic acid core serves as a particularly important building block and pharmacophore in modern research. researchgate.net This structure, featuring a carboxylic acid group at the 2-position of the indole ring, is a common precursor in the synthesis of more complex molecules, including alkaloids and peptidomimetics. clockss.orgorgsyn.org The acid or its corresponding ester is readily accessible and allows for electrophilic substitution at the 3-position, further expanding its synthetic utility. orgsyn.org
Beyond its role as a synthetic intermediate, the indole-2-carboxylic acid scaffold has demonstrated intrinsic biological activity and is a key component in the design of targeted therapeutic agents. Research has shown its potential as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor, which is implicated in excitotoxic neuronal death. nih.gov More recently, it has gained significant attention as a promising scaffold for the development of novel inhibitors for viral enzymes and cancer-related targets. rsc.orgmdpi.com For instance, derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. rsc.orgmdpi.comnih.gov In oncology, this core has been utilized to develop dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets for cancer immunotherapy. sci-hub.se
The following table summarizes selected research applications of the Indole-2-carboxylic acid scaffold:
| Research Area | Target | Example Application |
| Neuroscience | NMDA Receptor | Competitive antagonist of glycine potentiation. nih.gov |
| Antiviral (HIV) | HIV-1 Integrase | Scaffold for novel integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comnih.gov |
| Oncology | IDO1/TDO | Development of dual inhibitors for cancer immunotherapy. sci-hub.se |
| Oncology | 14-3-3η Protein | Design of small-molecule inhibitors for liver cancer. nih.gov |
| Antimicrobial | Bacterial Strains | Synthesis of triazole derivatives with antibacterial activity. nih.gov |
Specific Research Context and Emerging Importance of 4-Isopropoxy-1H-indole-2-carboxylic Acid
The strategic placement of substituents on the indole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. mdpi.com The substitution at the 4-position of the indole-2-carboxylic acid core is an area of active investigation, particularly for targeting complex biological systems like G protein-coupled receptors (GPCRs). Research into 4- and 6-substituted 2-carboxy-1H-indole derivatives has provided insights into the structure-activity relationships for agonists of GPR17, a receptor involved in myelin repair. researchgate.net
Specifically, the introduction of an isopropoxy group at the 4-position, yielding this compound, represents a targeted approach to modulate receptor interaction and selectivity. Alkoxy groups, such as isopropoxy, can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity. In the context of drug design, the 4-isopropoxy moiety has been successfully utilized as part of a hydrophobic tail in the design of novel, biased agonists for the Sphingosine-1-Phosphate-1 (S1P1) receptor, a target for treating multiple sclerosis. acs.org While this research used a 4-isopropoxybenzonitrile (B1589410) fragment, it highlights the value of the 4-isopropoxy substitution pattern in achieving potent and selective receptor modulation. acs.org The emerging importance of this compound lies in its potential as a precisely functionalized building block for developing next-generation therapeutic agents, where specific substitutions on the indole core are critical for achieving desired biological activity and target engagement. ingentaconnect.commdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-propan-2-yloxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(2)16-11-5-3-4-9-8(11)6-10(13-9)12(14)15/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
OTQZECNHZAOSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Isopropoxy-1H-indole-2-carboxylic Acid
The creation of this compound is often achieved through multi-step reaction sequences that allow for precise control over the substitution pattern of the indole (B1671886) nucleus.
Multi-Step Reaction Sequences, including Alkylation and Hydrolysis
A primary route to this compound involves the O-alkylation of a pre-existing 4-hydroxyindole (B18505) precursor, followed by hydrolysis of an ester protecting group. A prominent example of this strategy begins with 4-hydroxy-1H-indole-2-carboxylic acid methyl ester.
The key transformation in this sequence is the etherification of the hydroxyl group at the 4-position. The Mitsunobu reaction is a powerful and mild method for achieving this O-alkylation. beilstein-journals.orgcommonorganicchemistry.com This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. commonorganicchemistry.comnih.gov In this specific synthesis, isopropanol (B130326) acts as the nucleophile, attacking the activated 4-hydroxyindole derivative. The reaction is known for its tolerance of various functional groups and often proceeds with high yields. beilstein-journals.org
Following the successful isopropoxylation of the indole ring, the methyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, by treatment with a hydroxide (B78521) base such as sodium hydroxide in a suitable solvent system like a mixture of methanol (B129727) and water. Subsequent acidification of the reaction mixture then yields the final product, this compound.
Regioselective Synthesis Strategies and Considerations
Achieving the desired 4-substituted pattern in indole synthesis can be challenging due to the inherent reactivity of other positions on the indole ring. Therefore, regioselective synthesis strategies are of paramount importance. One modern approach to ensure substitution at the C-4 position is through directed C-H activation. nih.gov This strategy employs a directing group, often attached to the indole nitrogen, to guide a transition metal catalyst, such as ruthenium, to the specific C-H bond at the 4-position for functionalization. nih.gov While this method provides excellent regiocontrol, it may require additional steps for the introduction and subsequent removal of the directing group.
In the context of building the indole ring from acyclic precursors, the choice of starting materials and reaction conditions in classical methods like the Fischer indole synthesis can also influence regioselectivity. The substitution pattern on the starting phenylhydrazine (B124118), for instance, will dictate the position of substituents on the resulting indole.
General Synthetic Approaches to Indole-2-carboxylic Acid Derivatives
The synthesis of the broader class of indole-2-carboxylic acid derivatives, to which this compound belongs, can be accomplished through various classical and modern synthetic methodologies.
Classical Indole Synthesis Methodologies Relevant to Carboxylic Acid Formation
Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.orgthermofisher.com The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org To directly obtain an indole-2-carboxylic acid derivative, a pyruvic acid derivative is often used as the carbonyl component. For example, the reaction of a substituted phenylhydrazine with pyruvic acid or its ester will yield the corresponding indole-2-carboxylic acid or ester. thermofisher.com The reaction conditions, such as the choice of acid catalyst (e.g., HCl, H2SO4, or Lewis acids like ZnCl2), can be optimized to improve yields. wikipedia.orgrsc.org
Larock Indole Synthesis: The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method offers a high degree of flexibility in the substitution patterns of the resulting indole. wikipedia.org To adapt this synthesis for the production of indole-2-carboxylic acids, an alkyne bearing a carboxylic acid or a protected carboxylate group at one of the sp-hybridized carbons would be required. The regioselectivity of the alkyne insertion can be a critical factor to control in order to obtain the desired 2-substituted indole. rsc.org
Modern Catalytic Methods for Indole Ring System Construction
Recent advancements in organic synthesis have led to the development of powerful catalytic methods for the construction of the indole ring system. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Catalytic additions of various precursors to alkynes have emerged as a valuable tool. For instance, ruthenium and gold catalysts have been employed in the addition of indole-2-carboxylic acid itself to alkynes, leading to further functionalization. mdpi.com More directly, transition metal-catalyzed cyclization reactions of appropriately substituted anilines and alkynes provide a convergent route to indole-2-carboxylic acid derivatives.
Palladium-catalyzed cross-coupling reactions, followed by cyclization, represent another modern strategy. For example, a Sonogashira coupling of an o-haloaniline with a terminal alkyne bearing a carboxylate group, followed by a palladium-catalyzed cyclization, can afford the desired indole-2-carboxylate (B1230498).
Industrial Production Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of indole-2-carboxylic acid derivatives necessitates careful consideration of several factors, including cost-effectiveness, safety, and environmental impact. The Fischer indole synthesis, due to its use of readily available starting materials, has been the subject of process optimization for large-scale production. acs.org Efforts have focused on developing more environmentally friendly processes, such as using toluene (B28343) as both a co-solvent and extraction solvent to minimize aqueous waste. acs.org
For industrial applications, the efficiency of each reaction step is critical. This includes optimizing reaction conditions to maximize yield and minimize the formation of byproducts, which can simplify purification processes. The development of robust and scalable purification techniques is also a key consideration.
Modern technologies such as microflow synthesis are being explored to improve the efficiency and safety of indole derivative production. labmanager.com Flow chemistry allows for precise control over reaction parameters like temperature and mixing, which can lead to higher yields and reduced side reactions. labmanager.com This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The scalability of flow synthesis by continuous operation makes it an attractive option for industrial manufacturing. labmanager.com
Derivatization and Functionalization of the this compound Scaffold
The strategic modification of the this compound core enables the generation of diverse libraries of compounds for biological screening. Key transformations include reactions at the carboxylic acid moiety, substitution at the indole nitrogen, and functionalization of the aromatic ring.
The carboxylic acid group is readily converted to its corresponding esters, a common strategy to modify polarity, solubility, and metabolic stability. Standard esterification methods are applicable, including the acid-catalyzed Fischer esterification and carbodiimide-mediated couplings.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically with heating to drive the equilibrium towards the ester product. acs.orgnih.gov
Carbodiimide-Mediated Esterification (Steglich Esterification): For more sensitive substrates or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are employed. These reactions are often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and are performed under mild, neutral conditions at room temperature in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂). openmedicinalchemistryjournal.combohrium.com This method is known for its high yields and suppression of side products. bohrium.com
A related synthetic route involves the initial preparation of an ester derivative, such as methyl 4-isopropoxy-1H-indole-2-carboxylate, which can then be used in further reactions or hydrolyzed to the parent carboxylic acid when needed. openmedicinalchemistryjournal.com
Table 1: Representative Esterification Methods The following table is interactive. You can sort and filter the data.
| Method | Reagents & Conditions | Product Type | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.), Heat | Alkyl Esters | Simple, cost-effective, equilibrium-driven. |
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. This transformation is typically achieved using peptide coupling reagents to activate the carboxylic acid for reaction with a primary or secondary amine.
A documented example is the synthesis of (S)-tert-Butyl 2-(4-isopropoxy-1H-indole-2-carboxamido)-4-methylpentanoate. openmedicinalchemistryjournal.com In this procedure, this compound is coupled with an amino acid ester using standard coupling agents. Commonly employed reagent cocktails for forming indole-2-carboxamides include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA). sci-hub.senih.gov
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with DIPEA in a solvent such as dichloromethane. rjpbcs.com
These methods facilitate the formation of the amide bond under mild conditions, preserving the integrity of other functional groups and stereocenters within the reacting molecules. The reaction typically proceeds overnight at room temperature to afford the desired indole-2-carboxamide in good yield. openmedicinalchemistryjournal.comrjpbcs.com
Table 2: Amidation of this compound The following table is interactive. You can sort and filter the data.
| Amine Substrate | Coupling Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (S)-tert-Butyl leucinate | Not specified, but typical peptide coupling reagents | (S)-tert-Butyl 2-(4-isopropoxy-1H-indole-2-carboxamido)-4-methylpentanoate | 72% | openmedicinalchemistryjournal.com |
| General Primary/Secondary Amines | EDC·HCl, HOBt, DIPEA | N-substituted-4-isopropoxy-1H-indole-2-carboxamide | High | sci-hub.senih.gov |
The indole nitrogen can be functionalized through alkylation or acylation, which can significantly impact the compound's biological activity and physicochemical properties. These reactions are typically performed on the ester or amide derivatives of the parent carboxylic acid, as the acidic proton of the carboxyl group can interfere with the basic conditions often used for N-substitution.
N-Alkylation: The nitrogen of an indole ester, such as ethyl 4-isopropoxy-1H-indole-2-carboxylate, can be alkylated using an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide) in the presence of a base. A common procedure involves using potassium hydroxide (KOH) in a solvent like acetone. The resulting N-alkylated ester can then be hydrolyzed back to the carboxylic acid if desired by using a stronger aqueous base solution and heat.
N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen. This can be achieved by reacting an indole ester with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. For direct acylation using a carboxylic acid, activating agents such as boric acid or systems like DMAPO/Boc₂O can be employed, though these are less common and may require specific conditions.
Table 3: N-Substitution Strategies for the Indole Scaffold The following table is interactive. You can sort and filter the data.
| Reaction Type | Substrate | Reagents & Conditions | Product |
|---|---|---|---|
| N-Alkylation | Indole-2-carboxylate Ester | Alkyl halide, KOH, Acetone | N-Alkyl-indole-2-carboxylate Ester |
While the C2 and C4 positions are substituted, other positions on the indole ring, particularly C3 and C6, are potential sites for further functionalization. The electronic nature of the existing isopropoxy (electron-donating) and carboxyl (electron-withdrawing) groups will direct the regioselectivity of electrophilic substitution reactions.
C3-Functionalization: The C3 position of indoles is generally the most nucleophilic and susceptible to electrophilic attack. However, in 2-carboxyindoles, this reactivity can be modulated. Reactions such as alkylation can be achieved at the C3 position. For instance, transition metal-free methods using an alcohol in the presence of Cs₂CO₃/Oxone® can lead to C3-alkylation. The specific application of these methods to the 4-isopropoxy substrate would require empirical validation to confirm regioselectivity.
C6-Functionalization: Functionalization at the C6 position is less common and typically requires more specialized methods, often involving directed C-H activation or starting from pre-functionalized precursors. Given the electron-donating isopropoxy group at C4, electrophilic aromatic substitution might be directed towards the C5 or C7 positions, making selective C6 functionalization challenging without a directing group strategy.
The carboxylic acid group can be selectively reduced to a primary alcohol, yielding (4-isopropoxy-1H-indol-2-yl)methanol. This transformation introduces a new functional handle for further derivatization, such as ether or ester formation.
The reagent of choice for this reduction is often a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). These reagents are highly chemoselective for carboxylic acids, leaving other reducible functional groups like esters or amides intact under controlled conditions. A specific example involves the reduction of (4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-1H-indol-2-yl)carboxylic acid to the corresponding alcohol using borane in THF at 0 °C. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and will also reduce esters and amides. acs.org
Table 4: Reduction of Indole-2-Carboxylic Acid The following table is interactive. You can sort and filter the data.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Borane-THF complex (BH₃·THF) | THF, 0 °C to room temp. | (4-Isopropoxy-1H-indol-2-yl)methanol | High for carboxylic acids |
Advanced Spectroscopic and Structural Characterization Techniques
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Isopropoxy-1H-indole-2-carboxylic acid would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.
Analysis of related compounds like indole-2-carboxylic acid (I2CA) provides a strong basis for interpreting the spectrum. researchgate.net In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, resulting in a very broad and strong O-H stretching absorption from approximately 2500 to 3300 cm⁻¹. libretexts.org The N-H stretching vibration of the indole (B1671886) ring is expected around 3350 cm⁻¹. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp band, typically found near 1710 cm⁻¹ for dimers. libretexts.org For a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a very strong band was observed at 1676 cm⁻¹. mdpi.com The spectrum would also include absorptions for aromatic C-H and C=C bond stretching, as well as C-O stretching from the carboxylic acid and the isopropoxy ether linkage. This combination of bands provides a unique "vibrational fingerprint" for the compound. researchgate.netnih.govnih.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |
| Indole (N-H) | Stretching | ~3350 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1670 - 1710 | Strong |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Weak |
| Ether/Carboxylic Acid (C-O) | Stretching | 1200 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₃NO₃), the molecular weight is 219.24 g/mol . An exact mass measurement using high-resolution mass spectrometry would confirm the elemental composition.
In electron ionization (EI) mass spectrometry, carboxylic acids often show a weak molecular ion peak. youtube.com The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage next to the carbonyl group could result in the loss of the hydroxyl radical (•OH) or the entire carboxylic acid group (•COOH). A prominent fragmentation pathway for alkyl ethers is the loss of an alkyl radical, which in this case would be the loss of an isopropyl radical. Another common fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available. youtube.com Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. researchgate.netmdpi.com
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₁₂H₁₃NO₃]⁺• | 219 | Molecular Ion |
| [M - OH]⁺ | [C₁₂H₁₂NO₂]⁺ | 202 | Loss of hydroxyl radical |
| [M - COOH]⁺ | [C₁₁H₁₂NO]⁺ | 174 | Loss of carboxylic acid group |
| [M - C₃H₇]⁺ | [C₉H₆NO₃]⁺ | 176 | Loss of isopropyl radical |
| [M - C₃H₆]⁺• | [C₉H₇NO₃]⁺• | 177 | Loss of propene via rearrangement |
X-ray Crystallography for Crystalline Structure Determination of Indole-2-carboxylic Acid Derivatives
Studies on I2CA have shown that its molecules form a planar ribbon structure held together by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net In this arrangement, both the carboxylic acid O-H and the indole N-H groups act as hydrogen bond donors, while a carbonyl oxygen atom acts as the acceptor for two hydrogen bonds. researchgate.net
The crystal structures of indole-2-carboxylic acid derivatives are dominated by extensive hydrogen bonding networks. In I2CA, two chains of molecules are linked by these bonds, forming a zig-zag pattern. researchgate.net Similarly, polymorphs of MI2CA show crucial N–H⋯O intermolecular hydrogen bonds. mdpi.com A distinguishing feature in one MI2CA polymorph is the formation of cyclic dimers connected by double O−H⋯O hydrogen bonds. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have different stabilities, solubilities, and other physical properties. The study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has revealed the existence of at least two distinct polymorphs. mdpi.com
The two polymorphs of MI2CA differ significantly in their hydrogen bonding patterns. One form features cyclic dimers, while the other consists of two independent molecular chains connected by O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com The N-H group in one polymorph donates to the methoxy (B1213986) oxygen, while in the other, it donates to the carboxylic oxygen. mdpi.com The existence of polymorphism in a closely related derivative strongly suggests that this compound may also crystallize in different solid-state forms, each with a unique set of intermolecular interactions and physical properties. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions, particularly those involving π-electrons in conjugated systems. The indole ring system is an aromatic chromophore that exhibits characteristic UV absorption.
The UV spectrum of indole-2-carboxylic acid in water shows multiple absorption bands that are attributed to π → π* transitions. researchgate.net The positions and intensities of these bands are sensitive to the solvent and to the substituents on the indole ring. researchgate.netsrce.hr The isopropoxy group on the benzene (B151609) portion of the indole ring in this compound acts as an auxochrome—an electron-donating group that can modify the absorption characteristics of the chromophore. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted I2CA, reflecting the change in the electronic structure of the conjugated system. nih.gov
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 240 | High energy transition within the aromatic system. |
| π → π | 260 - 290 | Lower energy transitions characteristic of the indole chromophore. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Detailed Density Functional Theory (DFT) calculations specifically for 4-Isopropoxy-1H-indole-2-carboxylic acid, including optimization of its geometric characteristics, determination of ground state energy, vibrational spectral analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are not extensively available in the public research literature. While DFT is a common method for evaluating such properties for novel compounds, specific studies detailing these theoretical investigations for this particular molecule could not be retrieved.
Generic DFT studies on related indole-2-carboxylic acid derivatives are prevalent, providing a methodological framework for how such analyses would be conducted. These studies typically involve:
Optimization of Geometric Characteristics and Determination of Ground State Energy
This process would involve using a specified level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional conformation of the molecule, corresponding to its lowest energy state. This would yield optimized bond lengths, bond angles, and dihedral angles.
Vibrational Spectral Analysis and Correlation with Experimental Data
Theoretical vibrational frequencies would be calculated from the optimized geometry. These calculated frequencies for infrared (IR) and Raman spectra would then typically be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Bioactivity Insights
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
MEP maps would visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking simulations have been employed to investigate the interaction of derivatives of this compound with biological targets, notably the SARS-CoV 3CL protease (3CLpro), a crucial enzyme for the replication of the SARS coronavirus.
Prediction of Binding Affinities and Modes with Biological Targets
In a study focused on developing potent dipeptide-type inhibitors for SARS-CoV 3CLpro, this compound was utilized as a novel P3 scaffold in the design of these inhibitors. bohrium.com The research involved molecular docking to predict how these newly designed compounds would bind to the active site of the protease.
The docking studies suggested that modifying a lead compound with various rigid moieties, including the indole-2-carbonyl unit derived from this compound, could enhance inhibitory activity. bohrium.com For instance, the docking pose of a derivative, compound 5h , which incorporates the 4-isopropoxy-1H-indole-2-carbonyl group, revealed specific binding interactions within the active site of SARS-CoV 3CLpro (PDB ID: 1WOF). The P3-indole-2-carbonyl part of the inhibitor was shown to interact with key residues such as Glu166 and Gln189 of the protease. bohrium.com
This computational prediction was instrumental in guiding the synthesis of a series of potent derivatives. Subsequent biological evaluation confirmed that these modifications led to compounds with significant inhibitory activities, with some exhibiting Ki or IC50 values in the submicromolar to nanomolar range. bohrium.com This highlights the predictive power of molecular docking in understanding receptor-ligand interactions and in the rational design of enzyme inhibitors.
| Compound/Intermediate | Role in Study | Biological Target | Key Interacting Residues |
| This compound | Synthetic intermediate for P3 scaffold | SARS-CoV 3CLpro | Not directly docked |
| Derivative 5h | Dipeptide-type inhibitor | SARS-CoV 3CLpro | Glu166, Gln189 |
Identification of Key Interacting Residues and Characteristics of Binding Pockets
Molecular docking is a computational technique fundamental to identifying the specific interactions between a ligand, such as an indole-2-carboxylic acid derivative, and its biological target, typically a protein or enzyme. These studies are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
In studies involving derivatives of indole-2-carboxylic acid as potential inhibitors for targets like HIV-1 integrase, molecular docking has been instrumental. nih.govrsc.orgmdpi.com For instance, the indole-2-carboxylic acid scaffold can form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) within the active site of the integrase. mdpi.com This interaction is critical for the inhibitory activity. The carboxyl group at the C2 position and the indole (B1671886) nucleus itself are directly involved in chelating these essential metal ions. nih.govrsc.org
Furthermore, docking studies have revealed other significant interactions that stabilize the ligand within the binding pocket. A π-stacking interaction is often observed between the indole core of the ligand and the nucleobases of the viral DNA, such as the 3' terminal adenosine. nih.gov The binding pocket itself is often characterized by a mix of hydrophobic and polar residues. For example, in the case of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors, the binding modes predicted by docking simulations provide insights for further structural optimization. nih.govsci-hub.se Modifications to the indole scaffold, such as adding a long branch at the C3 position, can enhance interactions with hydrophobic cavities near the active site, engaging residues like Tyr143 and Asn117 in HIV-1 integrase. mdpi.com
Key interactions for indole-2-carboxylic acid derivatives with various biological targets often include:
Metal Chelation: The carboxyl group is a key pharmacophore for interacting with divalent metal ions like Mg²⁺ in enzyme active sites. nih.gov
Hydrogen Bonding: The carboxyl group and the indole N-H group can act as hydrogen bond donors or acceptors, forming connections with polar amino acid residues.
π-π Stacking: The aromatic indole ring system frequently engages in π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) or DNA bases. nih.govmdpi.com
Hydrophobic Interactions: Substituents on the indole ring can fit into hydrophobic pockets, enhancing binding affinity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. mdpi.com MD simulations are used to assess how the ligand and protein move and adapt to each other, providing a more realistic model of the biological system. uic.edunih.gov
For indole-2-carboxylic acid derivatives, MD simulations have been employed to validate the binding modes predicted by docking. nih.gov These simulations can confirm the stability of the key interactions, such as metal chelation and hydrogen bonds, within the enzyme's active site. By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains in a stable conformation. mdpi.comnih.gov The analysis of hydrogen bond occupancy, radius of gyration (Rg), and solvent accessible surface area (SASA) during the simulation further elucidates the binding stability. nih.gov These studies provide critical information for optimizing lead compounds, ensuring that the designed molecules form stable and lasting interactions with their intended targets. nih.govsci-hub.se
Computational Structure-Activity Relationship (SAR) Studies and Ligand-Based Design
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods are integral to modern SAR, allowing for the prediction of activity and the rational design of new compounds. For indole-2-carboxylic acid derivatives, these studies involve modifying the core scaffold at various positions (e.g., C3, C4, C5, C6) and evaluating the impact on inhibitory potency. nih.govresearchgate.net
For example, in the development of HIV-1 integrase inhibitors, SAR studies showed that introducing a halogenated benzene (B151609) ring at the C6 position could enhance π-π stacking interactions with viral DNA, significantly improving inhibitory activity. nih.govrsc.org Conversely, esterifying the C2 carboxyl group was found to impair the crucial chelation with metal ions, leading to a loss of activity. nih.gov
Ligand-based design is employed when the 3D structure of the target is unknown. This approach uses a set of known active molecules to build a pharmacophore model, which defines the essential spatial arrangement of chemical features required for activity. In the context of S1P1 receptor agonists, pharmacophore models have been developed that include features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups. acs.org The isopropoxy group, as in this compound, could serve as a hydrophobic moiety in such a model. acs.org These computational SAR and ligand-based design strategies accelerate the discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.govnih.gov
Thermodynamic Property Calculations for Indole-2-carboxylic Acid Derivatives
The thermodynamic properties of a compound are crucial for understanding its stability and behavior. Computational methods, particularly high-level quantum chemical calculations like the G3(MP2) composite level, are used to estimate these properties for indole-2-carboxylic acid and its derivatives. acs.org
The standard molar enthalpy of formation (ΔfH°m) in the gaseous phase is a key thermodynamic parameter. It can be derived experimentally by combining the enthalpy of formation in the crystalline phase (from combustion calorimetry) and the enthalpy of sublimation (from vapor pressure measurements). acs.orgresearchgate.net
Computational studies provide reliable estimates of these values, which is particularly useful when experimental data is unavailable. acs.org For instance, G3(MP2) calculations have been used to estimate the gas-phase enthalpies of formation for several indole-2-carboxylic acid derivatives. The strong agreement between these calculated values and available experimental data lends confidence to the theoretical predictions for other, unstudied isomers. acs.org
Table 1: Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°m) at 298.15 K for Indole-2-carboxylic Acid and its Derivatives
| Compound | ΔfH°m (kJ·mol⁻¹) |
| Indole-2-carboxylic acid | -223.6 ± 0.8 |
| 1-methylindole-2-carboxylic acid | -223.7 ± 0.8 |
| 3-methylindole-2-carboxylic acid | -251.6 ± 1.0 |
| Indole-3-carboxylic acid | -227.1 ± 1.1 |
| 1-methylindole-3-carboxylic acid | -238.0 ± 1.0 |
| 2-methylindole-3-carboxylic acid | -267.2 ± 1.0 |
Data sourced from computational studies at the G3(MP2) composite level. acs.orgacs.org
The effect of adding different functional groups to a core structure can be quantified using enthalpic increments. By assuming additivity, the enthalpy of formation for a complex derivative can be estimated from the known value of the parent compound (e.g., indole) and the calculated increments for each substituent (e.g., methyl, carboxylic acid groups). acs.org This analysis helps in understanding the energetic contribution of each part of the molecule. Studies on indole derivatives have shown that the introduction of a carboxyl group leads to an enthalpic stabilization when compared to similar molecular systems. acs.org This systematic approach is valuable for predicting the relative stabilities of different isomers and derivatives. researchgate.net
Research on Biological Activities and Elucidation of Mechanisms of Action
Investigation of Anti-Inflammatory Potential
Inhibition of Cyclooxygenase (COX) Enzymes
There is no available data from scientific studies on whether 4-Isopropoxy-1H-indole-2-carboxylic acid inhibits Cyclooxygenase (COX) enzymes. The COX enzyme family, including COX-1 and COX-2, are key mediators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs. However, no studies have been found that assess the interaction between this specific compound and COX enzymes.
Modulation of Key Signaling Pathways Associated with Inflammatory Responses
Information regarding the modulation of key inflammatory signaling pathways, such as NF-κB or MAPK pathways, by this compound is not present in the available scientific literature. These pathways are crucial in the production of pro-inflammatory cytokines and mediators, and their modulation is a significant area of anti-inflammatory drug research.
Exploration of Anticancer and Antiproliferative Activities
Inhibition of Cancer Cell Line Proliferation (e.g., HepG2, A549, MCF7)
No published research was found that details the testing of this compound for its ability to inhibit the proliferation of the HepG2 (liver cancer), A549 (lung cancer), or MCF7 (breast cancer) cell lines. Consequently, there is no data, including IC50 values, to report on its potential antiproliferative effects against these common cancer cell lines.
Mechanisms of Cytotoxicity (e.g., Induction of Reactive Oxygen Species (ROS) Generation)
The cytotoxic mechanisms of this compound, including its potential to induce the generation of Reactive Oxygen Species (ROS) in cancer cells, have not been investigated in any publicly accessible studies. Increased ROS levels can lead to oxidative stress and subsequent cell death, a mechanism exploited by some anticancer agents.
Apoptosis-Inducing Capabilities (e.g., PARP Cleavage)
There is no scientific evidence to suggest that this compound can induce apoptosis in cancer cells. Markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP), have not been studied in relation to this specific compound.
Targeting Specific Protein Interactions (e.g., 14-3-3η protein)
The 1H-indole-2-carboxylic acid scaffold has been identified as a promising framework for designing molecules that can target specific protein-protein interactions. Research in the context of liver cancer has led to the design and synthesis of novel 1H-indole-2-carboxylic acid derivatives aimed at inhibiting the 14-3-3η protein. nih.gov The 14-3-3 protein family, including the η (eta) isoform, is involved in regulating various cellular processes like proliferation and signal transduction, and they have been identified as potential therapeutic targets. nih.govnih.govclinexprheumatol.org
In a study focused on developing treatments for liver cancer, a series of these derivatives were optimized to enhance their binding affinity to 14-3-3η. nih.gov Through several rounds of structural modifications, compound C11 , a derivative of 1H-indole-2-carboxylic acid, was found to exhibit a relatively strong affinity for the 14-3-3η protein. This interaction was associated with potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov Molecular docking and Western blot assays further elucidated the anti-proliferative mechanisms, revealing that these compounds could induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov While this research was focused on oncology, it demonstrates the capability of the indole-2-carboxylic acid structure to serve as a basis for developing inhibitors that target specific protein interactions like those involving 14-3-3η. nih.gov
Antiviral Activities and Molecular Targets
The indole-2-carboxylic acid scaffold is a key structural motif in the development of various antiviral agents. Derivatives of this compound have demonstrated significant potential as inhibitors of critical viral enzymes, leading to extensive research into their mechanisms of action against a range of viruses.
HIV-1 Integrase Strand Transfer Inhibition (INSTI)
One of the most significant antiviral applications of the indole-2-carboxylic acid scaffold is as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase. nih.govrsc.org This viral enzyme is essential for the replication cycle of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors that block the strand transfer step of this process are known as Integrase Strand Transfer Inhibitors (INSTIs). nih.govrsc.org Indole-2-carboxylic acid has been identified as a potent INSTI scaffold. nih.govmdpi.com
Derivatives of this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov For instance, the parent compound, indole-2-carboxylic acid, was found to inhibit the integration of viral DNA with a 50% inhibitory concentration (IC₅₀) of 32.37 μM. rsc.org Through structural optimizations, researchers have developed derivatives with significantly enhanced potency. One such derivative, compound 17a , demonstrated a markedly improved IC₅₀ value of 3.11 μM. mdpi.comwipo.int Another optimized derivative, 20a , showed even greater integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govnih.gov
| Compound | Description | IC₅₀ (μM) | Source |
|---|---|---|---|
| Indole-2-carboxylic acid (Parent Compound) | The basic scaffold. | 32.37 | rsc.org |
| Compound 17a | An optimized derivative with a C6 halogenated benzene (B151609) ring. | 3.11 | mdpi.comwipo.int |
| Compound 20a | A further optimized derivative with a long branch on C3 of the indole (B1671886) core. | 0.13 | nih.govnih.gov |
A primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of divalent metal ions, specifically magnesium ions (Mg²⁺), located within the enzyme's active site. rsc.orgwipo.int The catalytic activity of integrase is dependent on the coordination of two Mg²⁺ ions. wipo.int Binding conformation analyses have shown that the indole nucleus and the carboxyl group at the C2 position of the indole scaffold form a chelating triad (B1167595) with these two metal ions. nih.govnih.gov This interaction effectively incapacitates the enzyme, preventing it from carrying out the strand transfer reaction necessary for viral replication. rsc.orgwipo.int This metal-chelating ability is a crucial feature for the inhibitory function of this class of compounds. wipo.intnih.gov
In addition to metal chelation, the antiviral efficacy of these compounds is influenced by non-covalent interactions with the viral DNA substrate at the integrase active site. mdpi.comwipo.int The aromatic moiety of the indole-2-carboxylic acid scaffold itself can engage in hydrophobic interactions with viral DNA bases, such as deoxyadenosine (B7792050) (dA21). rsc.orgnih.gov
Furthermore, structural modifications to the indole core can introduce new and more potent interactions. Binding mode analysis of derivative 17a revealed that the introduction of a halogenated benzene ring at the C6 position of the indole core allows for a π–π stacking interaction with the viral DNA, specifically with deoxycytidine (dC20). rsc.orgmdpi.comwipo.int This additional binding interaction contributes to the enhanced inhibitory activity of the optimized derivatives compared to the parent compound. mdpi.comwipo.int
Broad-Spectrum Antiviral Research
Research has also explored the potential of indole-2-carboxylate (B1230498) derivatives as broad-spectrum antiviral agents active against various DNA and RNA viruses. nih.gov A study evaluating a series of these compounds against four virus strains—Herpes Simplex Virus-1 (HSV-1), Influenza A, Influenza B, and Coxsackie B3 virus (Cox B3)—found that many of the synthesized compounds exhibited potent antiviral activity. nih.gov
Notably, structure-activity relationship (SAR) studies from this research indicated that the presence of an alkyloxy group at the 4-position of the indole ring, such as an isopropoxy group, was not a critical factor for the observed antiviral activities. nih.gov This suggests that the core indole-2-carboxylate structure is the primary driver of the broad-spectrum effect, with substitutions at other positions having a more significant impact on potency against specific viruses. For example, compound 14f showed potent inhibitory activity against influenza A, while compound 8f was most effective against the Cox B3 virus. nih.gov
| Compound | Target Virus | IC₅₀ (μmol/L) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Compound 14f | Influenza A | 7.53 | 12.1 | nih.gov |
| Compound 8f | Cox B3 | Not specified | 17.1 | nih.gov |
Hepatitis B Virus Related Research
While the indole scaffold is a subject of significant interest in antiviral drug discovery, a review of published research did not yield specific studies on the activity of this compound against the Hepatitis B Virus (HBV). Patent literature indicates that novel indole-2-carboxamides, a related but distinct chemical class, are being investigated for their potential to inhibit HBV. wipo.intgoogle.com However, specific data on the anti-HBV activity of this compound is not available in the reviewed sources.
Antimicrobial Activity Studies
There is no specific information available in the scientific literature regarding the antimicrobial activity of this compound. Research into the antimicrobial properties of the indole-2-carboxylic acid scaffold has been conducted on other derivatives. For instance, various ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial agents. fabad.org.tr Similarly, studies on indole-3-carboxamido-polyamine conjugates have shown activity against bacterial membranes and potential as antibiotic potentiators. However, these findings cannot be directly extrapolated to this compound, as minor changes in the chemical structure, such as the specific substituent at the 4-position, can significantly alter biological activity. Without dedicated studies, its efficacy against microbial strains remains unknown.
Antioxidant Potential and Molecular Mechanisms
Detailed studies on the antioxidant potential and the specific molecular mechanisms of this compound are not documented. The indole nucleus is known to be a component of molecules with antioxidant properties, often acting as redox modulators or radical scavengers. nih.gov For example, derivatives like 5-methoxy-indole-2-carboxylic acid have been investigated for their neuroprotective effects, which are partly attributed to the suppression of oxidative stress. mdpi.comresearchgate.net
Role within Cellular Antioxidant Resistance Systems
There is no available research that defines a role for this compound within cellular antioxidant resistance systems. The body's natural defense against oxidative stress involves complex pathways, including the thioredoxin and glutathione (B108866) systems. nih.gov Some carboxylic acids have been identified as potential activators of the NRF2 transcription factor, a key regulator of endogenous antioxidant responses. researchgate.netbenthamscience.com However, whether this compound can interact with or modulate these systems has not been investigated.
Mitigation of Oxidative Stress
The capacity of this compound to mitigate oxidative stress has not been experimentally determined. Indole carboxylic acids, when incorporated into certain molecular structures like Pt(IV) complexes, can contribute to an increase in cellular reactive oxygen species (ROS), acting as pro-oxidant species upon reduction. nih.gov Conversely, other indole derivatives have shown potent antioxidant capacity by suppressing processes like lipid peroxidation. mdpi.com The specific effect of the 4-isopropoxy substitution on the indole-2-carboxylic acid core in the context of oxidative stress is yet to be explored.
Neurological and Central Nervous System (CNS) Activities
Specific neurological and CNS activities of this compound have not been reported. The parent compound, indole-2-carboxylic acid, and its substituted derivatives have been a significant area of interest in neuroscience, particularly as ligands for glutamate (B1630785) receptors.
Antagonism of Excitatory Amino Acids
There is no direct evidence to classify this compound as an antagonist of excitatory amino acids. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary target for many indole-2-carboxylate derivatives. nih.govnih.gov These compounds can modulate neuronal activity and are investigated for their potential in treating neurological disorders linked to excitotoxicity. However, the specific interaction of the 4-isopropoxy derivative with excitatory amino acid receptors is unknown.
Binding at Strychnine-Insensitive Glycine (B1666218) Binding Site
The binding affinity and activity of this compound at the strychnine-insensitive glycine binding site of the NMDA receptor have not been characterized. A number of substituted indole-2-carboxylates have been synthesized and evaluated as potent antagonists at this site. nih.govnih.gov For example, compounds with substitutions at other positions on the indole ring have demonstrated high affinity for this glycine binding site. nih.gov The structural requirements for potent antagonism have been explored, but without experimental data for the 4-isopropoxy variant, its potential role as a ligand for this site remains speculative.
Modulatory Effects on Neurotransmission and Mood
Direct studies specifically investigating the modulatory effects of this compound on neurotransmission and mood are not extensively documented in publicly available research. However, the indole nucleus is a core structure in many neuroactive compounds, including neurotransmitters like serotonin. The structural similarity of indole derivatives to these endogenous molecules suggests a potential for interaction with neuroreceptors. The broader class of indole-2-carboxylic acid derivatives has been investigated for activity at various central nervous system targets. For instance, certain substituted indole-2-carboxylates act as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission. nih.gov Alterations in glutamatergic and other neurotransmitter systems are known to be involved in the pathophysiology of mood disorders. nih.gov While these findings relate to the general scaffold, they provide a basis for inferring the potential neuropharmacological relevance of the 4-isopropoxy substitution, which warrants further specific investigation.
Research in Neurodegenerative Disease Models
There is a lack of specific research on this compound in the context of neurodegenerative disease models. However, the indole scaffold is a common feature in compounds being explored for neuroprotective effects. mdpi.com Derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid, for example, have shown promise as multifunctional neuroprotectors in preclinical studies. mdpi.com These compounds have been noted for their antioxidant properties and their ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is implicated in the pathology of neurodegenerative conditions like Parkinson's disease. mdpi.com The potential for this compound to exhibit similar neuroprotective activities remains an area for future research.
Modulation of Receptor Systems and Cellular Processes
Allosteric Modulation of Cannabinoid CB1 Receptor
While direct evidence for the allosteric modulation of the cannabinoid CB1 receptor by this compound is not available, related indole-2-carboxamide derivatives have been identified as allosteric modulators of this receptor. The cannabinoid CB1 receptor, a G-protein coupled receptor, is widely expressed in the central nervous system and plays a crucial role in regulating neurotransmitter release. nih.govnih.gov The endocannabinoid system is involved in a multitude of physiological processes, and its modulation is a target for therapeutic intervention in various disorders. mdpi.commaastrichtuniversity.nl The discovery of an allosteric binding site on the CB1 receptor has opened new avenues for drug development, with indole-based structures being a key scaffold in this area. nih.gov The nature of the substitution on the indole ring significantly influences the modulatory activity, suggesting that compounds like this compound could potentially interact with this or other receptor systems.
General Investigation of Indole Derivatives' Effects on Cellular Processes
Indole derivatives, as a class, exhibit a wide range of effects on cellular processes. Their structural versatility allows them to interact with various biological targets, leading to diverse pharmacological activities. Research has shown that indole-2-carboxylic acid derivatives can act as inhibitors of enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). rsc.orgnih.gov IDO1 and TDO are involved in tryptophan metabolism, and their inhibition is a potential strategy in cancer immunotherapy. nih.gov Furthermore, some indole-2-carboxamides have demonstrated potent anti-mycobacterial activity. nih.gov These findings underscore the broad biological potential of the indole-2-carboxylic acid scaffold, suggesting that the 4-isopropoxy substitution could confer specific activities worthy of investigation.
Mast Cell Stabilization Activity of Related Scaffolds
Specific studies on the mast cell stabilization activity of this compound are not prominent in the literature. However, related compounds containing the indole scaffold have been investigated for their effects on mast cell degranulation. For instance, certain gallic acid analogs, which share some structural features with indole derivatives, have been shown to inhibit histamine (B1213489) release from mast cells. mdpi.com Mast cell stabilization is a key mechanism in the management of allergic and inflammatory conditions. Given the known anti-inflammatory properties of some indole derivatives, exploring the potential of this compound in this context could be a valuable area of research.
Other Investigated Biological Activities (e.g., Anticonvulsant, Analgesic)
Direct pharmacological data on the anticonvulsant and analgesic properties of this compound is limited. However, the broader family of indole-2-carboxylic acid derivatives has been a subject of interest in the search for new central nervous system agents. For example, certain 4,6-dichloroindole-2-carboxylic acid derivatives with hydantoin (B18101) substituents have shown nanomolar affinity for the glycine binding site of the NMDA receptor and exhibited anticonvulsant activity in vivo. ttuhsc.edu Additionally, some hybrid compounds incorporating a pyrrolidine-2,5-dione moiety have demonstrated both anticonvulsant and antinociceptive properties in animal models. mdpi.com The analgesic potential of indole derivatives is also supported by the anti-inflammatory action of compounds like indomethacin, which contains an indole core. nih.gov These examples highlight the potential of the indole-2-carboxylic acid scaffold in the development of anticonvulsant and analgesic agents, suggesting that derivatives such as this compound could possess similar activities.
Structure Activity Relationship Sar and Rational Ligand Design Principles
Impact of the Isopropoxy Substituent at the 4-Position on Biological Activity
The substituent at the 4-position of the indole (B1671886) ring plays a significant role in the molecule's interaction with biological targets. While direct studies on the 4-isopropoxy group are limited, research on analogous compounds provides critical insights into the influence of C4 substitutions. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors, it was noted that an NH group at the 4-position of the indole ring can form a crucial hydrogen bond with the carbonyl oxygen of a key amino acid residue (Arg144) in TDO. sci-hub.se This highlights the potential of C4 substituents to form specific, activity-enhancing interactions.
Crucial Role of the Carboxylic Acid Group at the 2-Position for Target Interaction
The carboxylic acid group at the C2 position of the indole ring is a recurring and often indispensable feature for the biological activity of this class of compounds. mdpi.com Its role is particularly well-documented in the context of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.org In this target, the C2-carboxyl group, in conjunction with the indole nucleus, is critical for establishing a bis-bidentate chelation with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.govnih.gov This metal-chelating interaction is a cornerstone of the inhibitory mechanism for many INSTIs. nih.gov
The essential nature of this group has been confirmed through systematic structural modifications. sci-hub.se Attempts to improve drug-like properties by replacing the 2-carboxyl group with various isosteres or other functional groups have consistently resulted in a significant loss of biological activity. sci-hub.senih.gov This underscores its non-negotiable role in target binding for certain enzyme classes.
| Compound Modification | Substitution at C2-Position | Resulting Biological Activity |
|---|---|---|
| Parent Compound | -COOH (Carboxyl) | Active |
| Derivative 14a | -CH₃ (Methyl) | Loss of inhibition |
| Derivative 14b | -H (Removal of group) | Loss of inhibition |
| Derivative 14c | -CH₂OH (Hydroxymethyl) | Loss of inhibition |
| Derivative 14f | -CN (Cyano) | Loss of inhibition |
Influence of Substitutions on the Indole Ring System (e.g., C3, C6) on Potency and Selectivity
Modifications at other positions on the indole ring, particularly C3 and C6, have been extensively explored to fine-tune potency and selectivity. mdpi.com
C3-Position: The C3 position is a key site for introducing substituents that can interact with hydrophobic regions of target binding sites. mdpi.com In the development of HIV-1 integrase inhibitors, adding a long branch to the C3 position was found to markedly improve the inhibitory effect by enhancing interactions with a nearby hydrophobic cavity. mdpi.comnih.gov Similarly, for allosteric modulators of the cannabinoid receptor 1 (CB1), the presence and length of a linear alkyl group at the C3 position were found to be instrumental for activity. acs.org
C6-Position: The C6 position offers another valuable handle for optimizing ligand-target interactions. For INSTIs, the introduction of a halogenated benzene (B151609) ring at C6 led to effective π–π stacking interactions with viral DNA, significantly boosting potency. nih.govrsc.org In the context of IDO1/TDO inhibitors, substituents at C6 capable of hydrogen bonding, such as 6-acetamido or 6-ethylamine groups, were found to be favorable for increasing inhibitory activity. sci-hub.se Metal-free catalytic methods have also been developed to selectively functionalize the C6 position, providing an efficient route to synthesize diverse derivatives for SAR studies. nih.govfrontiersin.org
| Position | Substituent Type | Observed Effect | Target Example | Citation |
|---|---|---|---|---|
| C3 | Long alkyl/benzyloxy branches | Improved interaction with hydrophobic pockets, increased potency | HIV-1 Integrase | mdpi.comnih.gov |
| C3 | Substituted anilines | Enhanced antiviral activity | HIV-1 Integrase | nih.gov |
| C6 | Halogenated benzene ring | Enhanced π–π stacking with viral DNA, increased potency | HIV-1 Integrase | nih.govrsc.org |
| C6 | Acetamido or Ethylamine groups | Increased inhibitory activity via hydrogen bonding | IDO1/TDO | sci-hub.se |
Conformational Analysis of 4-Isopropoxy-1H-indole-2-carboxylic Acid and its Derivatives in Relation to Biological Activity
A precise understanding of a molecule's conformational behavior is often a prerequisite for comprehending its interaction with a biological target. mdpi.com The conformational flexibility of drug-like molecules and the dependence of their conformational landscape on the surrounding environment are key factors in drug design. mdpi.com For indole-2-carboxylic acid derivatives, the spatial arrangement of the isopropoxy group, the carboxylic acid, and the indole plane dictates how the molecule fits into a receptor's binding site.
Design Strategies for Novel Indole-2-carboxylic Acid Derivatives Based on SAR Insights
The accumulated SAR data for the indole-2-carboxylic acid scaffold provides a robust foundation for the design of new and improved derivatives. Several key strategies are employed:
Structure-Based Drug Design: This is a primary strategy where molecular docking and binding mode analyses are used to guide optimizations. By identifying specific features of a target's active site, such as a hydrophobic pocket or a key amino acid residue, substituents can be rationally designed to maximize favorable interactions. mdpi.comnih.gov This approach was used to add long branches to the C3 position of indole-based INSTIs to engage a hydrophobic cavity. mdpi.com
Fragment-Based Drug Design: This strategy involves incorporating structural motifs from other known active compounds into the indole-2-carboxylic acid scaffold to create novel hybrid molecules with potentially enhanced activity. nih.gov
Systematic SAR Exploration: A comprehensive SAR map can be built by systematically synthesizing and testing series of derivatives with varied substituents at multiple positions (C3, C4, C5, C6, etc.) on the indole ring. sci-hub.seacs.org This allows for a detailed understanding of the electronic, steric, and hydrophobic requirements for optimal activity.
Bioisosteric Replacement: While the C2-carboxylic acid is often essential, in cases where it contributes to poor pharmacokinetic properties, it can be replaced by bioisosteres. nih.gov However, this must be done with caution, as its replacement can lead to a complete loss of activity if it is critical for the mechanism of action, such as in metal chelation. sci-hub.se
Rational Drug Design Approaches Employing the Indole-2-carboxylic Acid Scaffold for Target-Specific Agents
The indole-2-carboxylic acid scaffold has proven to be a versatile template in rational drug design for a variety of therapeutic targets. researchgate.net
HIV-1 Integrase Inhibitors: The design strategy is centered on the C2-carboxylic acid's ability to chelate Mg²⁺ ions in the enzyme's active site. rsc.orgnih.gov Rational design efforts then focus on optimizing substituents at other positions, such as C3 and C6, to establish secondary interactions with the protein or viral DNA, thereby increasing affinity and potency. mdpi.comnih.gov
IDO1/TDO Inhibitors: For these cancer immunotherapy targets, initial hits from compound library screening featuring the indole-2-carboxylic acid scaffold were subjected to extensive structural modifications to develop potent dual inhibitors. sci-hub.se
Antitubercular Agents: The N-rimantadine-indoleamide skeleton, derived from indole-2-carboxylic acid, has shown potent activity against Mycobacterium tuberculosis. nih.gov Rational design focuses on exploring various substitutions on the indole ring to enhance this activity while minimizing cytotoxicity. nih.gov
TRPV1 Agonists: The closely related indole-2-carboxamide scaffold has been effectively employed in the rational design of novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain management. mdpi.comresearchgate.net
These examples demonstrate that the indole-2-carboxylic acid core is a privileged scaffold, offering multiple points for modification that allow medicinal chemists to rationally design potent and selective agents against a diverse array of biological targets. nih.govmdpi.com
Research on Analytical and Quantification Methods
Chromatographic Separation Techniques for Compound Analysis
Chromatographic techniques are central to the analysis of 4-Isopropoxy-1H-indole-2-carboxylic acid, offering powerful tools for separating the compound from impurities, related substances, and matrix components.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), stands as the most prevalent and reliable method for the quantitative determination of indole (B1671886) carboxylic acids. nih.gov This technique is essential for accurately measuring the amount of the active compound in bulk drug substances and formulated products. youtube.com An RP-HPLC method for this compound would typically be developed and validated according to guidelines from the International Council for Harmonisation (ICH). scielo.br
The method's development involves optimizing several parameters to achieve a good separation with symmetrical peak shapes. semanticscholar.org A common approach utilizes a C18 column, which separates compounds based on their hydrophobicity. jchr.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. jchr.org The addition of an acid modifier like acetic acid or phosphoric acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. semanticscholar.org
Validation of the HPLC method ensures its suitability for its intended purpose. chromatographyonline.com Key validation parameters include:
Linearity : The method demonstrates linearity across a range of concentrations, confirmed by a high correlation coefficient (R² > 0.99). scielo.brjchr.org
Accuracy : Assessed through recovery studies, accuracy measures the closeness of the test results to the true value. jchr.org
Precision : This is evaluated at different levels (repeatability, intermediate precision) to ensure the results are consistent and reproducible. scielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively, ensuring the method's sensitivity for impurity analysis. scielo.br
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Separates moderately polar compounds effectively. |
| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size | Provides hydrophobic interaction for separation. jchr.org |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Elutes the compound from the column; acid improves peak shape. sielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic uses constant mobile phase composition; gradient is used for complex mixtures. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. jchr.org |
| Detection Wavelength | ~220-280 nm (UV Detector) | The indole ring has strong UV absorbance in this range for sensitive detection. |
| Linearity Range | e.g., 5-200 µg/mL | The concentration range over which the method is accurate and precise. scielo.brresearchgate.net |
| LOD / LOQ | Typically in the sub-µg/mL range | Defines the sensitivity of the method for trace analysis. scielo.br |
During the synthesis of complex organic molecules, the formation of isomers (compounds with the same formula but different structures) is possible. If this compound or its precursors contain chiral centers, enantiomers or diastereomers can be formed. Since different stereoisomers can have distinct biological activities, their separation and quantification are critical.
Diastereomers , being different compounds with different physical properties, can often be separated using standard chromatographic techniques like RP-HPLC. researchgate.net The differences in their three-dimensional structures can lead to different interactions with the stationary phase, allowing for their resolution. researchgate.net
Enantiomers , which are non-superimposable mirror images, have identical physical properties in a non-chiral environment and cannot be separated by standard HPLC. Their separation requires a chiral environment, which is typically achieved using Chiral HPLC. africaresearchconnects.com This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. africaresearchconnects.com
| Isomer Type | Separation Challenge | Primary Chromatographic Solution | Principle of Separation |
|---|---|---|---|
| Positional Isomers | Different physical properties but can be similar. | Standard RP-HPLC or NP-HPLC | Differences in polarity and hydrophobicity lead to differential retention. |
| Diastereomers | Different physical properties. | Standard RP-HPLC or NP-HPLC | Differences in steric and electronic interactions with the stationary phase allow for separation. researchgate.net |
| Enantiomers | Identical physical properties in an achiral environment. | Chiral HPLC with a Chiral Stationary Phase (CSP) | The CSP creates transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times. africaresearchconnects.com |
Development of Stability-Indicating Methods for Related Substances
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other components. ijcrt.orgambiopharm.com The development of such a method is crucial for determining the shelf-life and storage conditions of a drug product. ijcrt.org
The process begins with forced degradation (stress testing) studies. science.gov The bulk compound is subjected to harsh conditions, including:
Acidic and Basic Hydrolysis : Exposure to strong acids and bases.
Oxidation : Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress : Exposure to high temperatures.
Photostability : Exposure to UV and visible light.
These studies are designed to intentionally degrade the compound and generate the likely degradation products that could form during storage. science.gov The core of the SIAM is the development of a chromatographic method, typically HPLC, that demonstrates specificity. Specificity is the ability of the method to completely separate the peak of the intact compound from the peaks of all potential degradation products and impurities. youtube.comchromatographyonline.com A photodiode array (PDA) detector is often used to assess peak purity, ensuring that the main compound's peak is not co-eluting with any other substance. chromatographyonline.com The method must be able to resolve all these components to accurately measure the decrease in the active ingredient and the increase in degradation products over time. ambiopharm.com
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated | To identify degradation products susceptible to low pH. |
| Base Hydrolysis | 0.1 M NaOH, heated | To identify degradation products susceptible to high pH. |
| Oxidation | 3% H₂O₂, room temperature | To identify potential oxidation products. |
| Thermal Degradation | 60-80°C, solid state | To assess stability at elevated temperatures. |
| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B guidelines) | To assess sensitivity to light. |
Purity Assessment and Confirmation of Structural Integrity During Synthetic Processes
Throughout the synthesis of this compound, analytical methods are employed to monitor the reaction's progress, identify by-products, and assess the purity of intermediates and the final product. nih.gov HPLC is the primary tool for this purpose.
At each step of the synthesis, the reaction mixture can be analyzed to determine the consumption of starting materials and the formation of the desired product. This helps in optimizing reaction conditions such as time, temperature, and reagent stoichiometry.
Upon completion of the synthesis and after purification, the final compound's purity is determined. An HPLC assay method, as described in section 7.1.1, is used to provide a quantitative measure of purity, typically expressed as a percentage (e.g., >99.5%). The method must be specific enough to separate the main compound from any residual starting materials, reagents, intermediates, and by-products generated during the synthesis. chromatographyonline.com
Confirmation of structural integrity involves using a combination of spectroscopic techniques alongside chromatography. While HPLC confirms purity, techniques like Mass Spectrometry (MS) confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise atomic structure and connectivity of the molecule, ensuring that the intended compound has been synthesized without any undesired structural rearrangements.
Advanced Research Perspectives and Future Directions
Development of 4-Isopropoxy-1H-indole-2-carboxylic Acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Developing this compound as such a probe would require synthesizing versions with specific modifications, such as fluorescent tags or biotin (B1667282) labels, to enable visualization and pull-down experiments. The core indole (B1671886) structure is a known scaffold for inhibitors of enzymes like HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govsci-hub.se Future research could focus on determining if the 4-isopropoxy substitution confers unique selectivity for a particular biological target. By identifying its specific binding partners, this compound could be used to elucidate the functions of novel proteins and pathways, contributing significantly to cell biology and pharmacology.
Potential as a Precursor in Diverse Chemical Syntheses Beyond Pharmaceutical Applications
Beyond its potential in drug discovery, the chemical structure of this compound makes it a valuable precursor for novel materials. The indole nucleus is present in molecules used in materials science, photochemistry, and agrochemicals. benthamscience.commanipal.edu The carboxylic acid group at the 2-position and the isopropoxy group at the 4-position offer reactive sites for polymerization or incorporation into larger molecular frameworks. Future research could explore its use in creating specialized polymers, organic dyes, or sensors. The unique electronic properties conferred by the isopropoxy substituent might lead to materials with novel optical or conductive characteristics.
Green Chemistry Approaches in the Synthesis and Derivatization of Indole-2-carboxylic Acids
Modern chemical synthesis increasingly emphasizes sustainability. tandfonline.com Future work on this compound should prioritize "green" synthetic methods. This includes employing environmentally benign solvents like water or ethanol, using energy-efficient techniques such as microwave irradiation or ultrasound, and developing reactions that proceed without the need for metal catalysts. rsc.orgtandfonline.comeurekaselect.com Researchers are developing multicomponent reactions and utilizing reusable catalysts to synthesize indole derivatives with high yields and minimal waste. eurekaselect.comtandfonline.com Applying these principles to the synthesis and subsequent modification of this compound would reduce the environmental impact and align with the principles of sustainable chemistry. tandfonline.com
| Green Chemistry Principle | Application in Indole Synthesis |
| Use of Benign Solvents | Replacing traditional organic solvents with water or ethanol. rsc.orgeurekaselect.com |
| Energy Efficiency | Employing microwave or ultrasound-assisted reactions to reduce reaction times and energy consumption. tandfonline.comresearchgate.net |
| Catalysis | Developing metal-free reactions or using recyclable nanocatalysts. rsc.orgeurekaselect.com |
| Atom Economy | Designing multicomponent reactions where most atoms from the reactants are incorporated into the final product. eurekaselect.com |
Exploration of Novel Biological Targets and Signaling Pathways for Indole-2-carboxylic Acid Derivatives
While indole-2-carboxylic acid derivatives are known to target enzymes like HIV-1 integrase and IDO1/TDO, the full spectrum of their biological activity remains to be explored. rsc.orgnih.gov Future research should investigate the effects of this compound on a wide array of biological targets. The isopropoxy group at the 4-position could alter the molecule's binding affinity and selectivity, potentially revealing novel interactions. High-throughput screening against panels of kinases, G-protein coupled receptors, and other enzyme families could identify unexpected activities. Such studies may uncover new therapeutic applications for this class of compounds in areas beyond infectious diseases and cancer. rsc.orgnih.gov
Integration of Computational Screening and High-Throughput Synthesis for Accelerated Lead Compound Identification and Optimization
Modern drug discovery leverages computational tools to accelerate the identification and optimization of lead compounds. nih.gov For this compound, virtual screening techniques, such as molecular docking, can predict its binding affinity to various protein targets. nih.gov These computational models can help prioritize which derivatives to synthesize, saving time and resources. nih.govnih.gov By combining these in silico methods with high-throughput synthesis, libraries of related compounds can be rapidly created and tested. This integrated approach allows for the systematic exploration of structure-activity relationships (SAR), quickly identifying modifications that enhance potency and selectivity for a desired biological target. manipal.edunih.gov
Hybridization of the Indole-2-carboxylic Acid Scaffold with Other Bioactive Heterocyclic Systems for Enhanced Pharmacological Profiles
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual-action pharmacological profiles. Indole-based heterocycles are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral effects. benthamscience.commanipal.eduresearchgate.net A promising future direction is to synthesize hybrid molecules that link the this compound scaffold to other bioactive heterocyclic systems, such as pyrazoles, oxadiazoles, or quinolines. researchgate.net This strategy could lead to compounds with improved efficacy, better target selectivity, or the ability to modulate multiple biological pathways simultaneously, offering innovative therapeutic strategies.
In-depth Research on Polymorphism and Solid-State Chemistry of Indole-2-carboxylic Acid Derivatives
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in pharmaceutical development as it affects a drug's stability, solubility, and bioavailability. Research on a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of different polymorphs with distinct crystal structures and intermolecular interactions, such as hydrogen bonding. mdpi.com It is crucial to conduct in-depth studies on the solid-state chemistry of this compound. Future investigations should aim to identify and characterize its possible polymorphic forms using techniques like X-ray diffraction and infrared spectroscopy. mdpi.com Understanding the polymorphism of this compound is essential for its potential development into a stable and effective therapeutic agent.
Application in Agricultural Chemistry for the Development of Novel Agrochemicals
The exploration of indole derivatives in agricultural chemistry has revealed a wealth of opportunities for developing novel agrochemicals, primarily due to their inherent biological activities that mirror natural plant hormones. nih.govresearchgate.netnih.gov While direct research on the agricultural applications of this compound is not extensively documented, the known functions of the broader class of indole carboxylic acids provide a strong foundation for future research and development in this area. The unique structural features of this compound, specifically the isopropoxy group at the 4-position of the indole ring, may confer distinct properties relevant to agrochemical development.
Indole compounds are recognized for their ability to regulate plant growth by mimicking the effects of auxins, a class of plant hormones that control many aspects of plant development. nih.govfrontiersin.org The most well-known native auxin is indole-3-acetic acid (IAA), which plays a crucial role in processes such as cell division and elongation, root formation, and fruit development. researchgate.netnih.gov Synthetic indole derivatives, such as indole-3-butyric acid (IBA) and indole-3-acetonitrile (B3204565) (IAN), have been successfully commercialized as plant growth regulators. nih.govfrontiersin.org
Potential Roles as a Plant Growth Regulator:
Based on the established activities of related compounds, this compound could potentially be developed as a novel plant growth regulator. The carboxylic acid moiety at the 2-position is a common feature in many biologically active indole compounds. Future research could investigate its effects on:
Rooting of Cuttings: Synthetic auxins are widely used to promote adventitious root formation in cuttings for vegetative propagation.
Prevention of Fruit Drop: Auxin-like compounds can be used to prevent premature abscission of fruits and flowers.
Tissue Culture: Indole derivatives are essential components of plant tissue culture media, promoting cell division and differentiation.
Development of Herbicides:
Certain synthetic auxins, when applied at high concentrations, can act as herbicides. They induce uncontrolled and disorganized growth, leading to the death of the target plant. The structural modifications on the indole ring of this compound could be explored for selective herbicidal activity, potentially targeting specific weed species with minimal impact on crops.
Induction of Plant Defense Mechanisms:
Beyond growth regulation, some indole derivatives have been shown to enhance plant resistance to both biotic and abiotic stresses. nih.gov They can act as plant immune inducers, triggering the plant's natural defense pathways against pathogens and environmental stressors. nih.govnih.gov Research into whether this compound can elicit such responses could open up new avenues for developing eco-friendly crop protection agents that reduce the reliance on conventional pesticides.
Future Research Directions:
To ascertain the potential of this compound in agricultural chemistry, a systematic investigation is required. Key research areas would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how different functional groups influence its biological activity.
Mode of Action Studies: Investigating the molecular mechanisms by which the compound exerts its effects, including its interaction with plant hormone receptors.
Field Trials: Evaluating the efficacy of promising formulations under real-world agricultural conditions to assess their impact on crop yield and quality.
The following table summarizes some of the key indole derivatives with known applications or relevance in agricultural chemistry, providing a comparative context for the potential of this compound.
| Compound Name | Abbreviation | Primary Agricultural Relevance |
| Indole-3-acetic acid | IAA | Natural plant auxin, benchmark for plant growth regulation. researchgate.netnih.gov |
| Indole-3-butyric acid | IBA | Synthetic auxin used as a rooting hormone. nih.govfrontiersin.org |
| Indole-3-acetonitrile | IAN | Plant growth regulator. nih.govfrontiersin.org |
While the direct application of this compound in agriculture is yet to be established, the foundational knowledge of indole chemistry in plant science suggests that it is a promising candidate for the development of next-generation agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-isopropoxy-1H-indole-2-carboxylic acid, and what methodological considerations are critical?
- Answer : A common approach involves condensation reactions using indole-2-carboxylic acid derivatives. For example, analogous syntheses (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) employ reagents like sodium acetate and acetic acid under reflux conditions (3–5 hours) to facilitate cyclization or functionalization . Key considerations include stoichiometric ratios (1.0–1.1 equiv of reactants), solvent selection (e.g., acetic acid for reflux), and temperature control to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Melting Point (mp) Analysis : Compare observed mp with literature values (e.g., indole-2-carboxylic acid derivatives typically melt between 205–259°C, depending on substituents) .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and functional groups. For example, indole ring protons appear δ 6.5–8.0 ppm, while carboxylic acid protons are absent due to deprotonation .
- Chromatography : HPLC or TLC to assess purity, using standards for retention time comparison.
Q. What safety protocols are essential when handling this compound in the lab?
- Answer :
- PPE : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) if airborne particles are generated .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers address solubility challenges during experimental workflows involving this compound?
- Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or aqueous-organic mixtures, as solubility data for similar indole derivatives are often limited .
- Derivatization : Convert the carboxylic acid group to a more soluble salt (e.g., sodium or ammonium salt) using NaOH or NH₄OH .
- Surfactants : Use micellar systems (e.g., CTAB) to enhance solubility in aqueous media.
Q. What strategies are effective for resolving contradictions in stability data for indole-carboxylic acid derivatives?
- Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., heat, light, humidity) and monitor degradation via HPLC or mass spectrometry .
- Compatibility Studies : Test interactions with excipients or solvents using thermal analysis (DSC/TGA) .
- Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., indole-2-carboxylic acid derivatives with reported stability profiles) .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Answer :
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., enzymes in inflammation pathways) .
- QSAR Modeling : Correlate substituent properties (e.g., isopropoxy group electronegativity) with bioactivity data from analogous compounds .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
